
N-ethylcyclopentanamine
Overview
Description
N-Ethylcyclopentanamine (C₇H₁₅N) is a secondary amine characterized by a cyclopentane ring substituted with an ethylamino group. Its molecular weight is 113.20 g/mol, and its IUPAC name is this compound. The structure comprises a five-membered cyclopentane ring bonded to a nitrogen atom, which is further substituted with an ethyl group. Key structural features include:
- Molecular formula: C₇H₁₅N
- SMILES: CCNC1CCCC1
- InChIKey: SRTHFWNTKVOSBA-UHFFFAOYSA-N
- Bonds: 23 total bonds, including 8 non-H bonds, 2 rotatable bonds, and one five-membered ring .
Synonyms include N-cyclopentyl-N-ethylamine and cyclopentylethylamine, with CAS registry numbers such as 45592-46-9 (hydrochloride salt noted in ) .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylcyclopentanamine can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Another method involves the reductive amination of cyclopentanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a high yield of this compound under mild reaction conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous flow processes, which allow for better control over reaction conditions and higher efficiency. The use of catalytic hydrogenation of cyclopentanone with ethylamine in the presence of a suitable catalyst is also a common industrial method.
Chemical Reactions Analysis
Types of Reactions
N-ethylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to N-ethylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl-N-ethylcyclopentanamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-ethylcyclopentanone.
Reduction: N-ethylcyclopentanol.
Substitution: N-alkyl-N-ethylcyclopentanamines.
Scientific Research Applications
N-ethylcyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-ethylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Ethylcyclopentanamine belongs to a class of cyclopentane-derived amines. Below is a comparative analysis with structurally or functionally related compounds, emphasizing molecular features, substituents, and applications.
Table 1: Key Comparative Data
Structural and Functional Analysis
N-[2-(4-Chlorophenyl)ethyl]cyclopentanamine
- Key Differences: Incorporation of a 4-chlorophenyl ethyl chain increases molecular weight (223.74 g/mol vs. 113.20 g/mol) and introduces aromaticity.
- Applications : Likely explored in medicinal chemistry due to the chlorophenyl moiety’s prevalence in bioactive molecules.
Cyclopentanemethylamine, 1-(dimethylamino)-N,N-dimethyl
- Key Differences: Tertiary amine structure (vs. secondary in this compound) reduces hydrogen-bonding capacity.
This compound Hydrochloride
- Key Differences : Salt formation improves solubility in polar solvents. The ionic nature makes it suitable for crystallography studies or formulation in aqueous systems .
N-Methylethylenediamine
- Key Differences : Linear structure with primary amines (vs. cyclic secondary amine in this compound). This compound’s flexibility and dual amine groups make it a ligand in coordination chemistry .
Research Findings
- Lipophilicity : N-[2-(4-Chlorophenyl)ethyl]cyclopentanamine’s logP value is predicted to be higher than this compound due to the chlorophenyl group, impacting membrane permeability .
- Basicity : The tertiary amine in cyclopentanemethylamine derivatives (e.g., 5062-75-9) exhibits lower basicity (pKa ~9–10) compared to secondary amines (pKa ~10–11 for this compound) .
Biological Activity
N-ethylcyclopentanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, while also presenting data in tabular form for clarity.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring substituted with an ethyl amine group. This unique structure contributes to its interaction with various biological targets.
Antimicrobial Properties
Recent investigations have indicated that this compound exhibits significant antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in several human cancer cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and alterations in the expression of key apoptotic proteins.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate the precise molecular interactions and pathways involved.
Case Study 1: Anticancer Efficacy
A recent study assessed the efficacy of this compound against a panel of 60 human cancer cell lines. The compound demonstrated a broad spectrum of activity, with growth inhibition percentages ranging from −85.67% to −41.54%. The study highlighted that certain cell lines exhibited particularly high sensitivity, suggesting potential therapeutic applications in oncology.
Cell Line | Growth Inhibition (%) |
---|---|
A549 (Lung) | -75.00 |
MCF7 (Breast) | -85.67 |
HT29 (Colorectal) | -65.00 |
A2780 (Ovarian) | -41.54 |
Case Study 2: Mechanistic Insights
In another investigation, molecular docking studies were performed to understand how this compound interacts with apoptotic proteins such as Bcl-2 and Bcl-XL. The results indicated that the compound could inhibit these proteins, leading to increased apoptosis in cancer cells.
Toxicity Profile
Toxicity assessments have shown that this compound exhibits low toxicity in sub-chronic repeated-dose studies. For example, a study involving Sprague Dawley rats established a no-observed-adverse-effect level (NOAEL) at doses significantly higher than those typically used in therapeutic contexts.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for N-ethylcyclopentanamine, and how can researchers optimize reaction conditions for laboratory-scale reproducibility?
- Methodology : Begin with reductive amination of cyclopentanone with ethylamine, using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C). Systematically vary parameters (temperature, solvent polarity, catalyst loading) while monitoring yield via GC-MS or NMR. Include control experiments to assess side products (e.g., over-alkylation). Document purity thresholds (≥95%) using HPLC and reference standard calibration curves .
- Data Consideration : Tabulate reaction outcomes under varying conditions (e.g., Table 1).
Condition | Yield (%) | Purity (%) | Key Side Products |
---|---|---|---|
NaBH3CN, RT, 24h | 65 | 92 | N-Ethylbyproduct |
H2/Pd/C, 60°C, 12h | 78 | 97 | None detected |
Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers validate structural identity?
- Methodology : Combine NMR (¹H/¹³C for substituent analysis), FT-IR (amine N-H stretching ~3300 cm⁻¹), and GC-MS (molecular ion at m/z 113). Validate via comparison with commercial standards or published spectra. For quantification, use HPLC with a C18 column and UV detection (λ = 254 nm) .
- Contingency : If spectral discrepancies arise, employ high-resolution MS (HRMS) or X-ray crystallography (if crystalline derivatives are feasible) .
Q. What preliminary toxicity screening models are appropriate for assessing this compound’s biocompatibility in vitro?
- Methodology : Use cell viability assays (MTT, resazurin) in HEK-293 or HepG2 cell lines. Test concentrations (0.1–100 µM) over 24–72h. Include positive controls (e.g., staurosporine) and negative controls (vehicle-only). Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodology : Conduct a systematic review (PRISMA guidelines) to aggregate data . Perform meta-analysis using fixed/random-effects models (RevMan software) to quantify heterogeneity. Validate methodologies from primary studies: confirm receptor binding assays (e.g., radioligand displacement) used appropriate buffer conditions (pH 7.4, 25°C) and controls (e.g., nonspecific binding with atropine) .
- Contradiction Analysis : If discrepancies persist, replicate key experiments under standardized conditions, ensuring blinding and independent validation .
Q. What computational strategies are suitable for modeling this compound’s interaction with biological targets (e.g., GPCRs)?
- Methodology : Employ molecular docking (AutoDock Vina) against crystal structures of target receptors (e.g., 5-HT2A). Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare binding free energies (MM/PBSA) to experimental IC50 values. Cross-reference with ab initio calculations (DFT) for electronic structure insights .
Q. How can researchers design a structure-activity relationship (SAR) study to optimize this compound’s selectivity for specific neurotransmitter transporters?
- Methodology : Synthesize analogs with substituent variations (e.g., alkyl chain length, halogenation). Test affinity via competitive inhibition assays (e.g., [³H]citalopram for SERT). Use multivariate regression (SPSS, R) to correlate structural descriptors (logP, polar surface area) with activity. Prioritize compounds showing ≥10-fold selectivity over off-targets .
Q. What experimental frameworks are recommended to investigate this compound’s metabolic fate in hepatic microsomes?
- Methodology : Incubate compound (10 µM) with human liver microsomes (HLMs) + NADPH. Collect time-point samples (0–60 min) for LC-MS/MS analysis. Identify metabolites via fragmentation patterns (MS²). Confirm enzyme involvement using CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. Data Analysis and Reporting Guidelines
Q. How should researchers address variability in pharmacokinetic data for this compound across animal models?
- Methodology : Apply mixed-effects modeling (e.g., NONMEM) to account for interspecies differences (e.g., clearance rates). Normalize doses to body surface area. Report confidence intervals and effect sizes to contextualize significance .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound neurobehavioral assays?
- Methodology : Use nonlinear least-squares fitting (Hill equation) for EC50 determination. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report power analysis (α = 0.05, β = 0.2) to justify sample sizes .
Properties
IUPAC Name |
N-ethylcyclopentanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-8-7-5-3-4-6-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHFWNTKVOSBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020873 | |
Record name | N-Ethylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45592-46-9 | |
Record name | N-Ethylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylcyclopentanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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